Chlordane
Chlordane
Exposure to chlordane occurs from its past use as a pesticide. The acute (short-term) effects of chlordane in humans consist of gastrointestinal distress and neurological symptoms, such as tremors and convulsions. Chronic (long-term) inhalation exposure of humans to chlordane results in effects on the nervous system. An occupational study reported an association between chlordane exposure and non- Hodgkins's lymphoma, while other human studies did not show an association between chlordane exposure and leukemia or multiple myeloma. Animal studies have reported liver cancer in mice and male rats exposed to chlordane via ingestion. EPA has classified chlordane as a Group B2, probable human carcinogen.
Chlordane is chlordane is a chlorinated hydrocarbon used as a non-systemic contact insecticide for lawns and crops. Actually a complex mixture of isomers, other chlorinated hydrocarbons, and by-products, chlordane is used in termite and ant control, and as a protective treatment for underground cables. Chlordane may be irritant and toxic by ingestion, inhalation, or skin absorption; toxic effects may be cumulative. When heated to decomposition, chlordane emits toxic fumes of carbon monoxide, hydrogen chloride, chlorine, and phosgene. Chlordane is very persistent in the environment, surviving in soils for more than 20 years. U.S. production of chlordane was stopped in 1976. (NCI04)
Chlordane is chlordane is a chlorinated hydrocarbon used as a non-systemic contact insecticide for lawns and crops. Actually a complex mixture of isomers, other chlorinated hydrocarbons, and by-products, chlordane is used in termite and ant control, and as a protective treatment for underground cables. Chlordane may be irritant and toxic by ingestion, inhalation, or skin absorption; toxic effects may be cumulative. When heated to decomposition, chlordane emits toxic fumes of carbon monoxide, hydrogen chloride, chlorine, and phosgene. Chlordane is very persistent in the environment, surviving in soils for more than 20 years. U.S. production of chlordane was stopped in 1976. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
57-74-9
VCID:
VC21279411
InChI:
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1
SMILES:
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula:
C10H6Cl8
Molecular Weight:
409.8 g/mol
Chlordane
CAS No.: 57-74-9
Cat. No.: VC21279411
Molecular Formula: C10H6Cl8
Molecular Weight: 409.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Exposure to chlordane occurs from its past use as a pesticide. The acute (short-term) effects of chlordane in humans consist of gastrointestinal distress and neurological symptoms, such as tremors and convulsions. Chronic (long-term) inhalation exposure of humans to chlordane results in effects on the nervous system. An occupational study reported an association between chlordane exposure and non- Hodgkins's lymphoma, while other human studies did not show an association between chlordane exposure and leukemia or multiple myeloma. Animal studies have reported liver cancer in mice and male rats exposed to chlordane via ingestion. EPA has classified chlordane as a Group B2, probable human carcinogen. Chlordane is chlordane is a chlorinated hydrocarbon used as a non-systemic contact insecticide for lawns and crops. Actually a complex mixture of isomers, other chlorinated hydrocarbons, and by-products, chlordane is used in termite and ant control, and as a protective treatment for underground cables. Chlordane may be irritant and toxic by ingestion, inhalation, or skin absorption; toxic effects may be cumulative. When heated to decomposition, chlordane emits toxic fumes of carbon monoxide, hydrogen chloride, chlorine, and phosgene. Chlordane is very persistent in the environment, surviving in soils for more than 20 years. U.S. production of chlordane was stopped in 1976. (NCI04) |
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CAS No. | 57-74-9 |
Molecular Formula | C10H6Cl8 |
Molecular Weight | 409.8 g/mol |
IUPAC Name | (1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
Standard InChI | InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1 |
Standard InChI Key | BIWJNBZANLAXMG-YQELWRJZSA-N |
Isomeric SMILES | C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Impurities | Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES | C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES | C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Boiling Point | 175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
Colorform | Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
Flash Point | Solution: 225 °F (open cup), 132 °F (closed cup) |
Melting Point | Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
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